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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Methoxy-5-methylpyrazine (CAS No: 2882-22-6), a significant heterocyclic compound found

in various natural products and utilized as a flavor and aroma agent. Due to the limited

availability of public domain experimental spectra for this specific compound, this guide

leverages high-quality predicted spectroscopic data, interpreted and validated through

comparative analysis with structurally related molecules. We present an in-depth examination

of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared

(IR) spectroscopic characteristics. This guide is intended to serve as a vital resource for

researchers, scientists, and professionals in drug development and analytical chemistry by

providing a robust framework for the identification and characterization of 2-Methoxy-5-
methylpyrazine.

Introduction
2-Methoxy-5-methylpyrazine is a member of the pyrazine family, a class of nitrogen-

containing heterocyclic compounds.[1] These compounds are of significant interest due to their

prevalence in roasted, toasted, and fermented foods, where they contribute characteristic nutty,

roasted, and earthy aromas. The specific sensory properties of 2-Methoxy-5-methylpyrazine
make it a valuable component in the flavor and fragrance industry.[2] Beyond its organoleptic

properties, the pyrazine ring is a common scaffold in medicinal chemistry, making the

characterization of its derivatives crucial for drug discovery and development.
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The unambiguous identification of 2-Methoxy-5-methylpyrazine relies on a combination of

modern spectroscopic techniques. This guide provides a detailed exploration of its expected

spectroscopic signatures.

Molecular Structure and Properties:

Molecular Formula: C₆H₈N₂O[3]

Molecular Weight: 124.14 g/mol [1]

IUPAC Name: 2-methoxy-5-methylpyrazine[1]

Synonyms: 6-Methoxy-3-methylpyrazine, Pyrazine, 2-methoxy-5-methyl-[1]

Caption: Molecular structure of 2-Methoxy-5-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 2-Methoxy-5-methylpyrazine are not readily

available in the public domain, we can predict the ¹H and ¹³C NMR spectra with high accuracy

based on established principles and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methoxy-5-methylpyrazine is expected to show three distinct

signals corresponding to the two aromatic protons and the two methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 Singlet 1H H-3

~7.8 Singlet 1H H-6

~3.9 Singlet 3H -OCH₃

~2.5 Singlet 3H -CH₃
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Interpretation:

The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as singlets in the

aromatic region (δ 7.0-8.5 ppm). Their distinct chemical environments would lead to slightly

different chemical shifts.

The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet at

approximately 3.9 ppm.

The methyl group (-CH₃) attached to the pyrazine ring will also appear as a singlet, further

upfield around 2.5 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the

six carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~160 C-2

~145 C-5

~138 C-3

~135 C-6

~53 -OCH₃

~21 -CH₃

Interpretation:

The carbon atom attached to the electronegative oxygen (C-2) is expected to be the most

downfield signal.

The other carbon atoms of the pyrazine ring will resonate in the aromatic region.
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The methoxy carbon will appear around 53 ppm, and the methyl carbon will be the most

upfield signal at approximately 21 ppm.

Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring NMR spectra of pyrazine derivatives.
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Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg of sample

Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃)

Transfer to a 5 mm NMR tube

Insert sample into NMR spectrometer (e.g., 500 MHz)

Lock, tune, and shim the instrument

Acquire ¹H and ¹³C spectra

Fourier transform the FID

Phase and baseline correct the spectra

Calibrate chemical shifts to a reference (e.g., TMS)

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Methoxy-5-methylpyrazine, electron ionization (EI) is a common

method.

Predicted Mass Spectrum Data (EI):

m/z Relative Intensity Proposed Fragment

124 High [M]⁺ (Molecular Ion)

109 Moderate [M - CH₃]⁺

95 Moderate [M - CHO]⁺

81 High [M - CH₃ - CO]⁺

53 Moderate [C₃H₃N]⁺

Interpretation of Fragmentation:

The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the

compound. Key fragmentation pathways likely involve the loss of a methyl radical (•CH₃) from

the methoxy group to give a fragment at m/z 109. Subsequent loss of carbon monoxide (CO)

would lead to a fragment at m/z 81. Another potential fragmentation is the loss of a formyl

radical (•CHO) to yield a fragment at m/z 95.

[C₆H₈N₂O]⁺˙
m/z = 124

[C₅H₅N₂O]⁺
m/z = 109- •CH₃

[C₅H₇N₂]⁺
m/z = 95

- •CHO

[C₄H₅N₂]⁺
m/z = 81

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of 2-Methoxy-5-methylpyrazine.
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Experimental Protocol for GC-MS Analysis
A typical method for analyzing volatile pyrazines is Gas Chromatography-Mass Spectrometry

(GC-MS).

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or methanol).

GC Conditions:

Injector: Split/splitless, 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methoxy-5-methylpyrazine will show characteristic absorption bands for the

aromatic ring, C-H bonds, and the C-O ether linkage. While an experimental spectrum for the

target molecule is not readily available, data from the isomeric 2-methoxy-3-methylpyrazine can

provide a good approximation.[4]

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Vibration

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium
Aliphatic C-H Stretch (-CH₃, -

OCH₃)

1600-1450 Strong C=C and C=N Ring Stretching

1250-1200 Strong Aryl-O Stretch (asymmetric)

1050-1000 Strong Aryl-O Stretch (symmetric)

Interpretation:

The presence of the pyrazine ring is confirmed by the aromatic C-H stretching vibrations

above 3000 cm⁻¹ and the strong ring stretching bands in the 1600-1450 cm⁻¹ region.

The C-H stretching of the methyl and methoxy groups will appear in the 2950-2850 cm⁻¹

range.

The most characteristic bands for the methoxy group are the strong C-O stretching

vibrations, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of liquid or solid samples.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid sample or a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Processing: The software automatically performs a background subtraction.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 2-Methoxy-5-
methylpyrazine based on predicted data, supported by comparative analysis with related

compounds. The presented NMR, MS, and IR data, along with their interpretations and

generalized experimental protocols, offer a comprehensive resource for the unambiguous

identification and further investigation of this important pyrazine derivative. This information is

critical for quality control in the food and fragrance industries and for foundational research in

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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